molecular formula C20H27NO5S B555571 H-DL-Leu-Obzl p-tosylate CAS No. 200123-51-9

H-DL-Leu-Obzl p-tosylate

Cat. No.: B555571
CAS No.: 200123-51-9
M. Wt: 393.5 g/mol
InChI Key: QTQGHKVYLQBJLO-UHFFFAOYSA-N
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Description

H-DL-Leu-Obzl p-tosylate: is a chemical compound with the IUPAC name benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate. It is a derivative of leucine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Leu-Obzl p-tosylate typically involves the esterification of DL-leucine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst for esterification and a base for the tosylation step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and tosylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: H-DL-Leu-Obzl p-tosylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of H-DL-Leu-Obzl p-tosylate involves its role as a protecting group in peptide synthesis. The benzyl ester and tosylate groups protect the amino and carboxyl groups of leucine, respectively, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired peptide bonds are formed .

Comparison with Similar Compounds

    H-DL-Leu-OBzl: Similar to H-DL-Leu-Obzl p-tosylate but lacks the tosylate group.

    H-DL-Leu-OMe: A methyl ester derivative of leucine.

    H-DL-Leu-OEt: An ethyl ester derivative of leucine.

Uniqueness: this compound is unique due to the presence of both benzyl and tosylate groups, which provide dual protection for the amino and carboxyl groups of leucine. This dual protection is advantageous in complex peptide synthesis, allowing for greater control and selectivity in the formation of peptide bonds .

Properties

IUPAC Name

benzyl 2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQGHKVYLQBJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513205
Record name 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200123-51-9
Record name 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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